molecular formula C12H16N4OS B5754784 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B5754784
M. Wt: 264.35 g/mol
InChI Key: LOULZRRYGXQXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is widely used in the pharmaceutical industry for the development of new drugs. It belongs to the class of pyrrole derivatives and has a molecular weight of 298.43 g/mol.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been reported to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been found to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in lab experiments include its high potency and selectivity towards certain enzymes and proteins. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential applications in nanotechnology and materials science. Further studies are also needed to fully understand its mechanism of action and to optimize its efficacy and safety.

Synthesis Methods

The synthesis of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone involves the reaction of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with triethylorthoformate and acetic anhydride to obtain the final product.

Scientific Research Applications

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been reported to have potential applications in the treatment of various diseases such as cancer, inflammation, and diabetes.

properties

IUPAC Name

1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-4-16-8(2)5-10(9(16)3)11(17)6-18-12-13-7-14-15-12/h5,7H,4,6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULZRRYGXQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NC=NN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

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